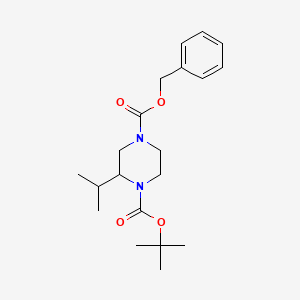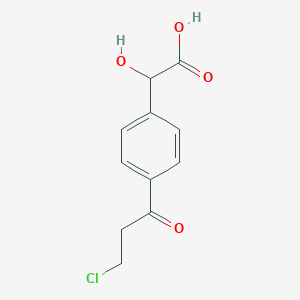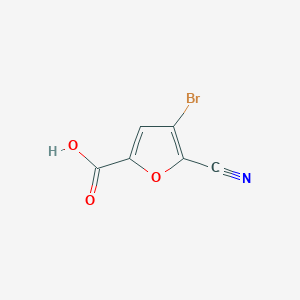
4-Bromo-5-cyanofuran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-cyanofuran-2-carboxylic acid: is an organic compound that belongs to the furan family, characterized by a furan ring substituted with bromine, cyano, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-cyanofuran-2-carboxylic acid, where bromine is introduced to the furan ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 4-Bromo-5-cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid group can be oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substituted furans with various functional groups.
- Amino derivatives from the reduction of the cyano group.
- Oxidized products from the carboxylic acid group .
科学研究应用
Chemistry: 4-Bromo-5-cyanofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance material properties .
作用机制
The mechanism of action of 4-Bromo-5-cyanofuran-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
相似化合物的比较
5-Cyanofuran-2-carboxylic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
2-Bromo-5-nitrofuran: Similar in structure but with a nitro group instead of a cyano group, leading to different chemical properties.
Uniqueness: 4-Bromo-5-cyanofuran-2-carboxylic acid is unique due to the combination of bromine, cyano, and carboxylic acid groups on the furan ring. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
属性
分子式 |
C6H2BrNO3 |
|---|---|
分子量 |
215.99 g/mol |
IUPAC 名称 |
4-bromo-5-cyanofuran-2-carboxylic acid |
InChI |
InChI=1S/C6H2BrNO3/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) |
InChI 键 |
HTPWZMHBKNNFDA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1Br)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


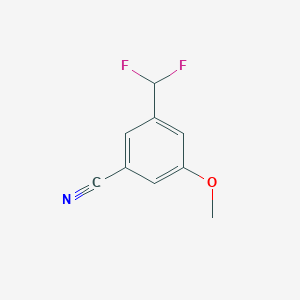
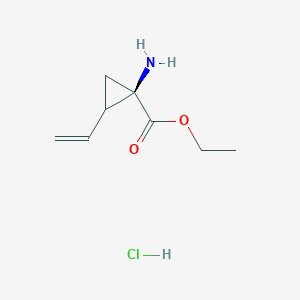


![N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide](/img/structure/B14058060.png)
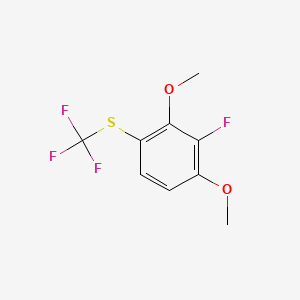
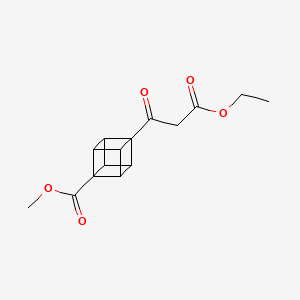
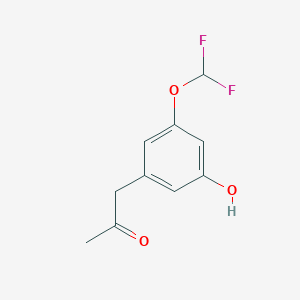
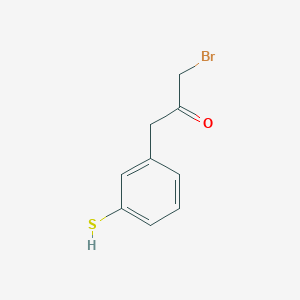
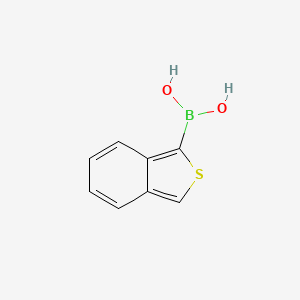
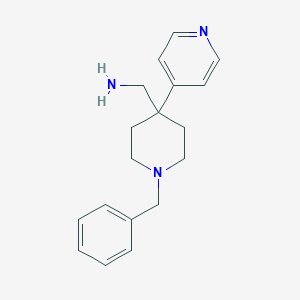
![calcium (4S)-4-[(4-{[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanoate](/img/structure/B14058098.png)
